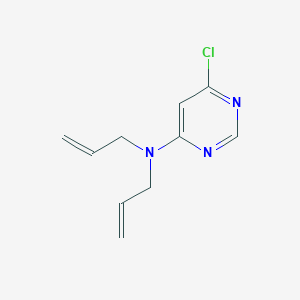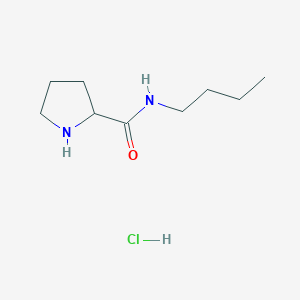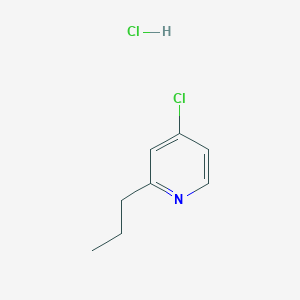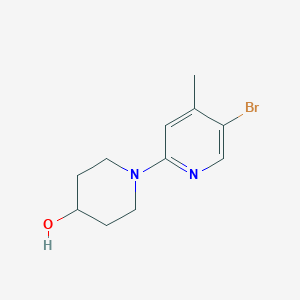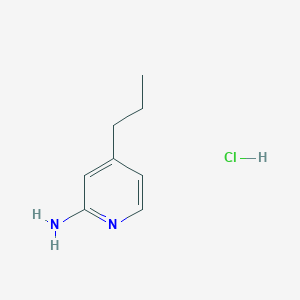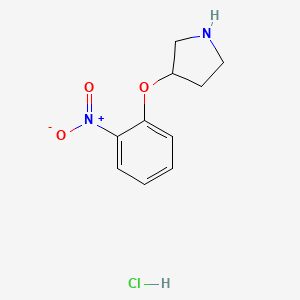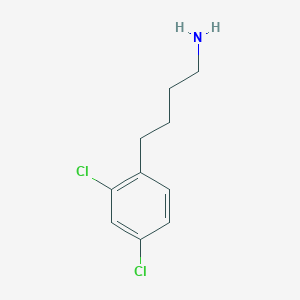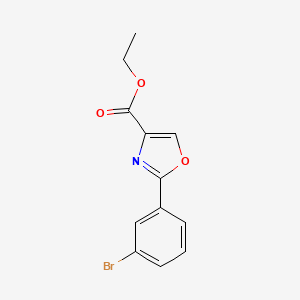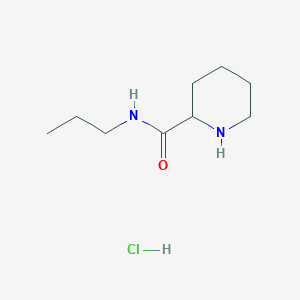![molecular formula C12H17N3O2 B1464855 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol CAS No. 1283106-79-5](/img/structure/B1464855.png)
3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol
Übersicht
Beschreibung
3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen
Chemical Complexity and Reactivity
The chemical complexity and reactivity of pyridine derivatives, including structures similar to 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, have been extensively studied. These compounds exhibit a broad spectrum of properties due to their intricate structures and the presence of multiple functional groups. These characteristics make them suitable for various applications, including catalysis and as precursors in complex chemical syntheses (Boča, Jameson, & Linert, 2011). The potential for these compounds to serve as central nervous system (CNS) acting drugs has also been explored, given the large class of heterocycles that include nitrogen, sulfur, and oxygen atoms, providing a wide range of CNS effects (Saganuwan, 2017).
Role in Drug Discovery
Pyrrolidine and pyridine derivatives are pivotal in drug discovery due to their diverse biological activities and their presence in various medicinal agents. These compounds have been central to the development of novel biologically active compounds with target selectivity, characterized by their versatile scaffold structures (Li Petri et al., 2021). Moreover, their ability to form complexes with metals and their role in catalysis highlight their importance in synthetic chemistry and pharmaceutical industries, with specific mention to pyranopyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Medicinal and Chemosensing Applications
Pyridine derivatives are significant in the medical field due to their varied biological activities, including anticancer, antibacterial, and anti-inflammatory effects. These derivatives also exhibit chemosensing capabilities, crucial for the detection of various species in environmental, agricultural, and biological samples, demonstrating their versatility beyond pharmacological applications (Abu-Taweel et al., 2022). Their prominence in medicinal chemistry is further highlighted by their involvement in the synthesis of N-heterocycles via sulfinimines, showcasing their role in creating structurally diverse and biologically significant compounds (Philip et al., 2020).
Eigenschaften
IUPAC Name |
3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-3-2-6-15(8-9)12(17)10-4-1-5-14-11(10)16/h1,4-5,9H,2-3,6-8,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZQMDFHPXFPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CNC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



